molecular formula C12H20N2O2S B6643720 N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide

N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide

Cat. No.: B6643720
M. Wt: 256.37 g/mol
InChI Key: UZIDXYDYYHANSF-UHFFFAOYSA-N
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Description

N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibition properties . The structure of this compound consists of a benzenesulfonamide moiety attached to a substituted butylamine group, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable amine precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for pharmaceutical or industrial applications .

Properties

IUPAC Name

N-(1-amino-2,3-dimethylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-10(2)12(3,9-13)14-17(15,16)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIDXYDYYHANSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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